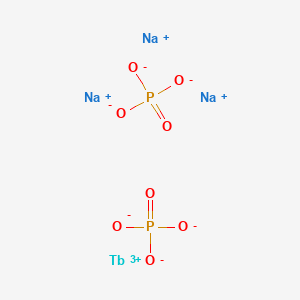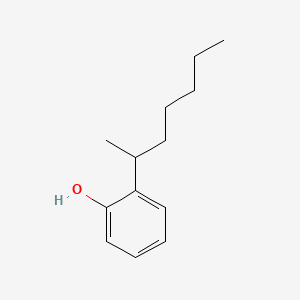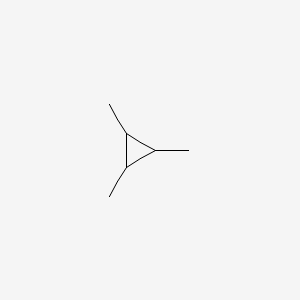
4-Cyclohexylmorpholinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclohexylmorpholinium chloride is a chemical compound with the molecular formula C10H20ClNO It is a morpholinium salt where the morpholine ring is substituted with a cyclohexyl group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexylmorpholinium chloride typically involves the reaction of cyclohexylamine with morpholine in the presence of hydrochloric acid. The reaction proceeds as follows:
- Cyclohexylamine is reacted with morpholine to form 4-cyclohexylmorpholine.
- The resulting 4-cyclohexylmorpholine is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
4-Cyclohexylmorpholinium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The chloride ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used under mild conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines derived from the reduction of the morpholinium ring.
Substitution: Various substituted morpholinium salts depending on the nucleophile used.
科学的研究の応用
4-Cyclohexylmorpholinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of other compounds.
作用機序
The mechanism of action of 4-Cyclohexylmorpholinium chloride involves its interaction with specific molecular targets and pathways. The compound can act as a modulator of ion channels and receptors, influencing cellular processes such as signal transduction and membrane transport. Its effects are mediated through the binding to specific sites on proteins and altering their activity.
類似化合物との比較
Similar Compounds
4-Cyclohexylmorpholine: A precursor to 4-Cyclohexylmorpholinium chloride.
Morpholine: The parent compound of the morpholinium family.
Cyclohexylamine: A key reactant in the synthesis of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
特性
CAS番号 |
85117-89-1 |
|---|---|
分子式 |
C10H20ClNO |
分子量 |
205.72 g/mol |
IUPAC名 |
4-cyclohexylmorpholine;hydrochloride |
InChI |
InChI=1S/C10H19NO.ClH/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;/h10H,1-9H2;1H |
InChIキー |
GWOOEHDVLTWVQG-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)N2CCOCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Triethoxy[3-(1,1,2,2-tetrafluoroethoxy)propyl]silane](/img/structure/B12662389.png)
![N2-[(vinyloxy)carbonyl]-L-asparagine](/img/structure/B12662391.png)



